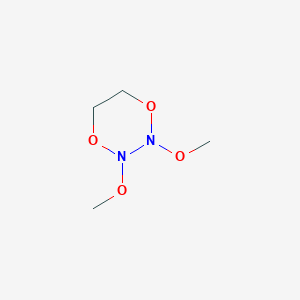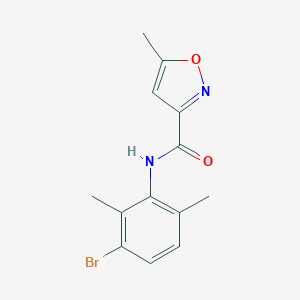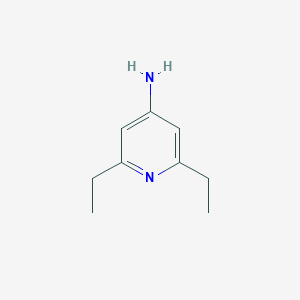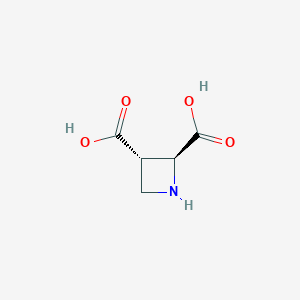
(2S,3S)-Azetidine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-Azetidine-2,3-dicarboxylic acid (ADA) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a cyclic amino acid that has two carboxyl groups and a nitrogen atom in its structure. ADA is a versatile molecule that has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
(2S,3S)-Azetidine-2,3-dicarboxylic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of peptides and other complex molecules. (2S,3S)-Azetidine-2,3-dicarboxylic acid is also used as a chiral auxiliary in asymmetric synthesis. In addition, (2S,3S)-Azetidine-2,3-dicarboxylic acid has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of (2S,3S)-Azetidine-2,3-dicarboxylic acid is not fully understood. However, it has been shown to interact with glutamate receptors in the brain, which are involved in the regulation of synaptic plasticity and learning and memory. (2S,3S)-Azetidine-2,3-dicarboxylic acid has also been shown to modulate the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter GABA.
生化学的および生理学的効果
(2S,3S)-Azetidine-2,3-dicarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. (2S,3S)-Azetidine-2,3-dicarboxylic acid has also been shown to increase the activity of the enzyme glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of using (2S,3S)-Azetidine-2,3-dicarboxylic acid in lab experiments is its versatility. It can be easily synthesized and incorporated into a wide range of molecules. (2S,3S)-Azetidine-2,3-dicarboxylic acid is also stable under a wide range of conditions, which makes it a useful tool for studying the properties of complex molecules. However, one limitation of using (2S,3S)-Azetidine-2,3-dicarboxylic acid is that it can be difficult to purify, which can make it challenging to obtain high-purity samples for certain experiments.
将来の方向性
There are many potential future directions for research on (2S,3S)-Azetidine-2,3-dicarboxylic acid. One area of interest is the development of new synthetic methods for producing (2S,3S)-Azetidine-2,3-dicarboxylic acid and related molecules. Another area of interest is the development of new therapeutic applications for (2S,3S)-Azetidine-2,3-dicarboxylic acid, particularly in the treatment of neurological disorders. Additionally, there is interest in studying the effects of (2S,3S)-Azetidine-2,3-dicarboxylic acid on other biochemical pathways and physiological systems, which could lead to new insights into the role of this molecule in the body.
Conclusion
In conclusion, (2S,3S)-Azetidine-2,3-dicarboxylic acid is a versatile molecule that has a wide range of applications in scientific research. It can be synthesized via several methods and has been shown to have potential therapeutic applications in the treatment of neurological disorders. (2S,3S)-Azetidine-2,3-dicarboxylic acid interacts with glutamate receptors in the brain and modulates the activity of the enzyme glutamate decarboxylase. It has a number of biochemical and physiological effects and is stable under a wide range of conditions. While there are some limitations to using (2S,3S)-Azetidine-2,3-dicarboxylic acid in lab experiments, there are many potential future directions for research on this molecule.
合成法
(2S,3S)-Azetidine-2,3-dicarboxylic acid can be synthesized via several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The most commonly used method for synthesizing (2S,3S)-Azetidine-2,3-dicarboxylic acid is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide. The reaction produces an intermediate imine, which is then hydrolyzed to form (2S,3S)-Azetidine-2,3-dicarboxylic acid.
特性
CAS番号 |
147235-92-5 |
|---|---|
製品名 |
(2S,3S)-Azetidine-2,3-dicarboxylic acid |
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC名 |
(2S,3S)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChIキー |
BLLPFMQOLSYTBX-HRFVKAFMSA-N |
異性体SMILES |
C1[C@@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
正規SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
同義語 |
2,3-Azetidinedicarboxylicacid,(2S-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



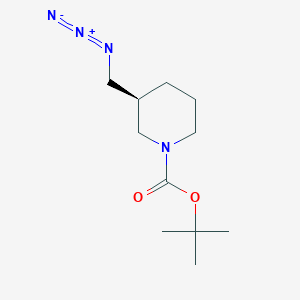
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
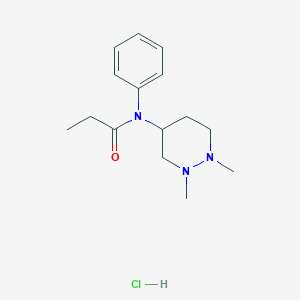
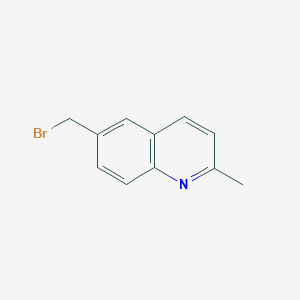
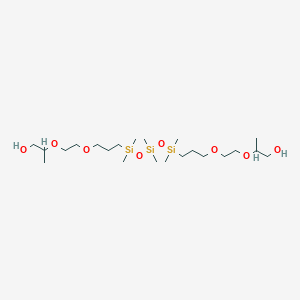
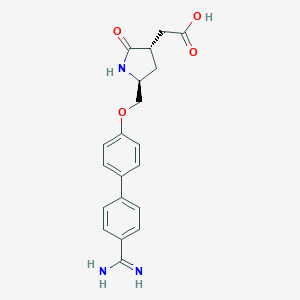
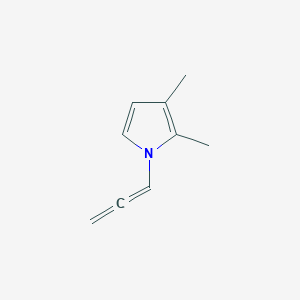
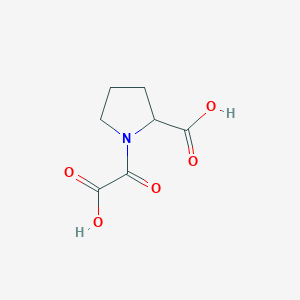
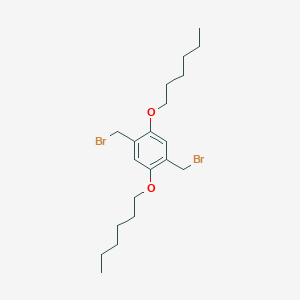
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
